3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazones with α-bromo ketones under mild conditions . The bromophenyl group is introduced through a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The bromophenyl group can enhance binding affinity to certain proteins, while the cyanopropenoic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid: This compound shares the bromophenyl and pyrazole core but differs in the propionic acid group.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but features an isoxazole ring instead of a pyrazole.
Uniqueness
3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is unique due to its combination of the bromophenyl and cyanopropenoic acid groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H8BrN3O2 |
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Molecular Weight |
318.12 g/mol |
IUPAC Name |
(E)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-3-1-8(2-4-11)12-10(7-16-17-12)5-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b9-5+ |
InChI Key |
IWGQCPLAUNRYJK-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=C(\C#N)/C(=O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=C(C#N)C(=O)O)Br |
Origin of Product |
United States |
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